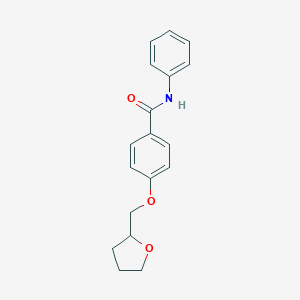![molecular formula C20H24N2O2 B250516 2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained importance in scientific research due to its potential applications in various fields. This compound is commonly known as BMA-155, and it is a member of the benzamide family of compounds. BMA-155 has been shown to have promising effects in the fields of neuroscience, cancer research, and drug discovery.
作用机制
BMA-155 exerts its effects by inhibiting the activity of CK2. CK2 is a protein kinase that phosphorylates a wide range of proteins involved in various cellular processes. Inhibition of CK2 by BMA-155 leads to the downregulation of several signaling pathways, including the Akt/mTOR and MAPK pathways. This downregulation results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
BMA-155 has been shown to have potent effects on cell proliferation and apoptosis in various cell lines. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. BMA-155 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using BMA-155 in laboratory experiments is its potency and specificity. BMA-155 has been shown to have potent effects on CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of using BMA-155 is its potential toxicity. BMA-155 has been shown to have toxic effects on some cell lines, and caution should be exercised when using this compound in laboratory experiments.
未来方向
There are several future directions for research on BMA-155. One potential direction is the development of BMA-155 analogs with improved potency and specificity. Another potential direction is the investigation of the effects of BMA-155 on other signaling pathways and cellular processes. Additionally, the potential use of BMA-155 in the treatment of neurodegenerative diseases and inflammatory diseases warrants further investigation.
合成方法
The synthesis of BMA-155 involves the reaction of 2-phenylethylamine with butyryl chloride, followed by the reaction of the resulting product with 4-aminobenzophenone. The final product is then purified using column chromatography. The synthesis of BMA-155 is relatively straightforward and can be performed in a laboratory setting.
科学研究应用
BMA-155 has been shown to have potential applications in the field of neuroscience. It has been found to be a potent inhibitor of the protein kinase CK2, which plays a critical role in the regulation of neuronal signaling. Inhibition of CK2 has been linked to the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-[butanoyl(methyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-3-9-19(23)22(2)18-13-8-7-12-17(18)20(24)21-15-14-16-10-5-4-6-11-16/h4-8,10-13H,3,9,14-15H2,1-2H3,(H,21,24) |
InChI 键 |
GFOMJBBOLKUWAB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C)C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
规范 SMILES |
CCCC(=O)N(C)C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)
![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
